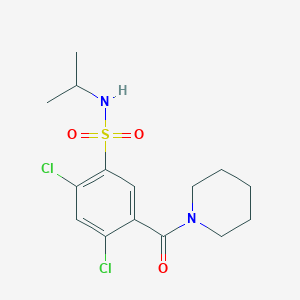
3-allyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-allyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound belongs to the thiazolidinone family, which has been extensively studied for their biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 3-allyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative disorders. It also exhibits hypoglycemic activity by increasing insulin secretion and reducing insulin resistance.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-allyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are many future directions for the study of 3-allyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of novel derivatives of the compound with improved bioavailability and efficacy. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Scientific Research Applications
3-allyl-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its various applications in scientific research. This compound has shown significant potential as an anticancer agent, antimicrobial agent, and antioxidant. In addition, it has also been studied for its potential use in the treatment of diabetes, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S2/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h2-4,6-7,16H,1,5H2/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXXNXVGVATZSQ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-chloro-4-hydroxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-bromophenoxy)acetyl]pyrrolidine](/img/structure/B4763868.png)
![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763874.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4763881.png)

![ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4763897.png)

![N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4763922.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763939.png)
![1-(difluoromethyl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763947.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4763954.png)
![2-cyano-3-{4-[(3-phenyl-2-propen-1-yl)oxy]phenyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4763961.png)
![1-(2-chlorobenzyl)-4-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4763967.png)
![4-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4763979.png)